

# Technical Guide: Critical Insights into Boc-Protected Piperazine Carboxylic Acids

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## Compound of Interest

2-(4-(tert-

Compound Name: *Butoxycarbonyl)piperazin-1-yl)propanoic acid*

Cat. No.: B1270787

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To the Researcher: This document addresses the inquiry for a technical guide on **2-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid**. Initial analysis revealed a significant discrepancy in chemical databases. The commonly cited CAS number for this structural class, 242459-97-8, corresponds to the isomeric compound, 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid.<sup>[1][2]</sup> Due to a lack of specific experimental data, signaling pathways, and detailed protocols for the requested '2-' isomer, this guide will focus on the well-documented '3-' isomer and the broader class of Boc-protected piperazine derivatives to provide relevant and accurate information for drug development professionals.

## Compound Identification and Properties

The compound 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid is a key intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the piperazine nitrogen, allowing for selective chemical modifications at other positions of the molecule.

## Physicochemical and Computed Data

The following table summarizes the key quantitative data for 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS: 242459-97-8).

Property	Value	Source
CAS Number	242459-97-8	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>22</sub> N <sub>2</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	258.31 g/mol	<a href="#">[1]</a>
IUPAC Name	3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid	<a href="#">[1]</a>
Monoisotopic Mass	258.15795719 Da	<a href="#">[1]</a>
XLogP3-AA (Predicted)	-1.9	<a href="#">[1]</a>
Topological Polar Surface Area	70.1 Å <sup>2</sup>	<a href="#">[1]</a>
Hydrogen Bond Donor Count	1	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	5	<a href="#">[1]</a>
Rotatable Bond Count	5	<a href="#">[1]</a>

## Role in Medicinal Chemistry and Drug Discovery

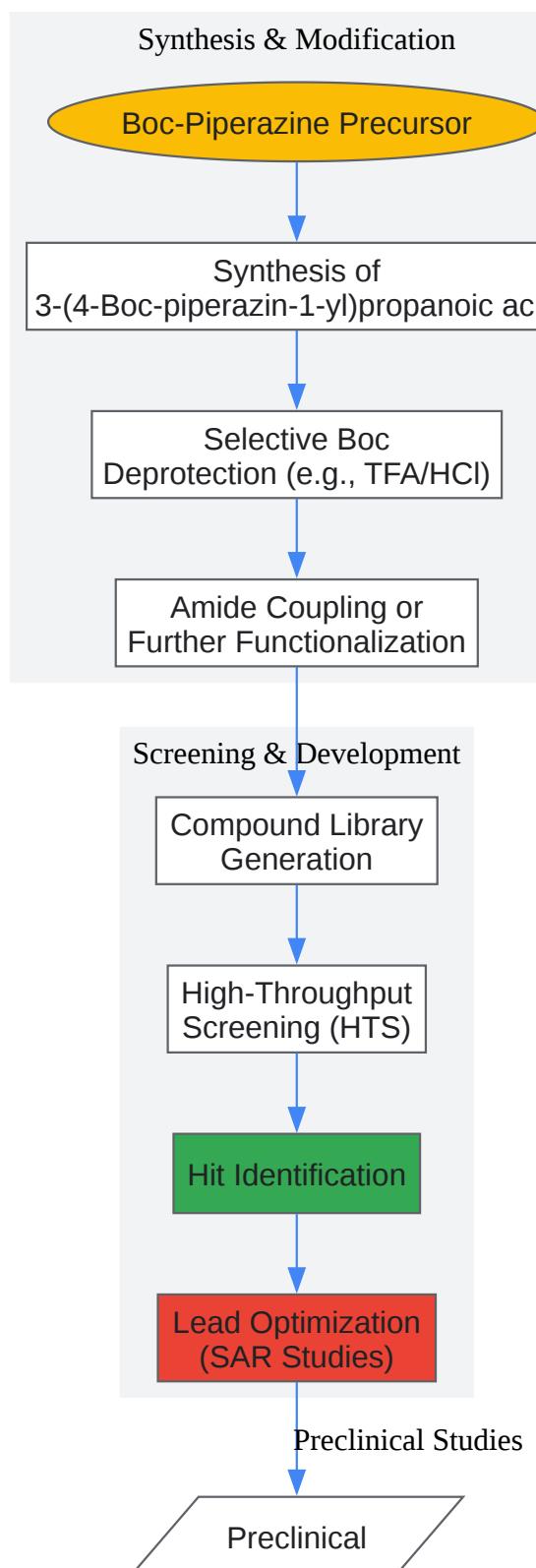
Piperazine derivatives are integral to modern pharmacology, forming the core of numerous FDA-approved drugs.<sup>[3]</sup> Their unique scaffold allows for the creation of compounds with a wide range of biological activities. The introduction of a Boc-protected carboxylic acid moiety, as seen in the title compound, provides a versatile handle for synthetic chemists.

This functional group serves as a cornerstone for:

- Peptide Synthesis: Acting as a building block for creating complex peptide-based therapeutics.
- Linker Chemistry: Functioning as a bifunctional linker to connect different molecular fragments, for instance, in the development of PROteolysis TArgeting Chimeras (PROTACs).

- Scaffold Decoration: Enabling the attachment of various pharmacophores to the piperazine core to explore structure-activity relationships (SAR).

The general workflow for utilizing such an intermediate in drug discovery often follows a logical progression from initial synthesis to biological screening.



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Caption: General workflow for the use of Boc-piperazine intermediates in drug discovery.

# Experimental Protocols: Synthesis and Deprotection

While a specific, peer-reviewed protocol for the synthesis of 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid was not found, a general and representative synthetic procedure for Boc-protection of piperazine derivatives can be detailed. This is based on common laboratory practices for similar structures.

## Protocol 1: General Boc-Protection of a Piperazine Derivative

This protocol outlines the reaction of a piperazine-containing starting material with di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ), a standard reagent for introducing the Boc protecting group.

### Materials:

- Piperazine derivative (e.g., 1-(4-hydroxyphenyl)piperazine) (1.0 equiv)
- Di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) (1.05 - 1.2 equiv)
- Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as base)
- Magnetic stirrer and stir bar
- Round-bottom flask
- Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

### Procedure:

- Dissolve the piperazine derivative in the chosen solvent (e.g., DCM) in a round-bottom flask.
- If the starting material is a salt (e.g., hydrochloride), add a base like TEA or DIPEA (2.0-3.0 equiv) and stir for 10-15 minutes.

- Add di-tert-butyl dicarbonate to the solution.
- Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[\[4\]](#)
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
- Perform an aqueous workup: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography or recrystallization to yield the pure Boc-protected piperazine.[\[5\]](#)

## Protocol 2: General Boc-Group Deprotection

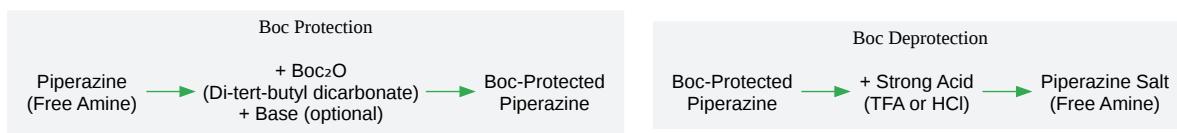
This protocol describes the removal of the Boc protecting group, typically under acidic conditions, to liberate the free amine for subsequent reactions.

### Materials:

- Boc-protected piperazine derivative (1.0 equiv)
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a solvent like 1,4-dioxane or methanol.
- Dichloromethane (DCM) as a co-solvent.
- Nitrogen or argon atmosphere.

### Procedure:

- Dissolve the Boc-protected compound in DCM in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of strong acid (e.g., 4M HCl in dioxane or a solution of 20-50% TFA in DCM).
- Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor for the consumption of starting material by TLC or LC-MS (typically 1-4 hours).
- Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
- The resulting product is often an HCl or TFA salt. It can be used directly in the next step or neutralized with a base to obtain the free amine.



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Caption: Logical relationship of Boc-protection and deprotection reactions.

## Potential Biological Activity

While no specific biological activity has been documented for 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid itself, the piperazine scaffold is a well-known pharmacophore. Derivatives have shown a vast array of activities, including but not limited to:

- **Antimicrobial and Antifungal Properties:** Various substituted piperazine analogs have been synthesized and screened for activity against bacteria like *Staphylococcus aureus* and fungi such as *Candida albicans*.

- Central Nervous System (CNS) Activity: Piperazine derivatives are frequently investigated as agents targeting CNS receptors. For example, novel analogs have been developed as high-affinity selective probes for the dopamine D3 receptor, which is implicated in substance abuse disorders.<sup>[6]</sup> Other derivatives have shown potential anxiolytic and antidepressant-like activities.<sup>[6]</sup>

The development of new piperazine-containing compounds is an active area of research, with a focus on creating novel therapeutics for a multitude of diseases. The title compound represents a valuable starting point for the synthesis of new chemical entities in these research programs.

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## References

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